molecular formula C17H28N4O B5998140 N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1H-pyrazole-3-carboxamide

N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B5998140
M. Wt: 304.4 g/mol
InChI Key: QZPJCPMKGFQCTF-UHFFFAOYSA-N
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Description

N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via alkylation reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through condensation reactions involving hydrazines and 1,3-diketones.

    Coupling of the Piperidine and Pyrazole Rings: The piperidine and pyrazole rings are coupled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted amides and thiol derivatives.

Scientific Research Applications

N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Biology: The compound is used in biological assays to study its effects on cellular processes.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexylpiperidin-3-yl)-5-methyl-1H-pyrazole-3-carboxamide
  • N-(1-cyclooctylpiperidin-3-yl)-5-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the cycloheptyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its cyclohexyl and cyclooctyl analogs.

Properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-13-11-16(20-19-13)17(22)18-14-7-6-10-21(12-14)15-8-4-2-3-5-9-15/h11,14-15H,2-10,12H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPJCPMKGFQCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NC2CCCN(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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